1-(2-Carboxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Carboxyphenyl)-2-chloropropan-1-one is an organic compound that features a carboxylic acid group and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-2-chloropropan-1-one typically involves the reaction of 2-chloropropanone with 2-carboxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Carboxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(Carboxyphenyl)iminodiacetate: This compound has similar structural features but different functional groups.
2-(Carboxyphenyl)disulfanylbenzoic acid: Another related compound with distinct chemical properties
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-(2-chloropropanoyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
DPPYWOCUSIVIJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1C(=O)O)Cl |
Origin of Product |
United States |
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